molecular formula C11H18BrNO2 B2871230 tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 2137703-45-6

tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

Cat. No.: B2871230
CAS No.: 2137703-45-6
M. Wt: 276.174
InChI Key: MODSMOOZXDCUKD-UHFFFAOYSA-N
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Description

tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (CAS: potassium 6-hydroxyhexanoate; molecular formula: C₁₁H₁₈BrNO₂) is a bicyclopentane-based carbamate derivative functionalized with a bromomethyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its bicyclo[1.1.1]pentane (BCP) scaffold is prized for its rigid, three-dimensional structure, which enhances binding affinity and metabolic stability in drug candidates . The bromomethyl group acts as a reactive handle for further functionalization, enabling cross-coupling reactions or nucleophilic substitutions. The compound is typically stored at controlled temperatures and has a purity of 95% (industrial grade) .

Properties

IUPAC Name

tert-butyl N-[3-(bromomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-9(2,3)15-8(14)13-11-4-10(5-11,6-11)7-12/h4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODSMOOZXDCUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through nucleophilic substitution reactions at the bromomethyl group. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or serves as an intermediate in chemical synthesis.

Comparison with Similar Compounds

Reactivity and Stability

  • Bromomethyl vs. Hydroxymethyl/Hydroxyethyl : The bromomethyl group in the target compound offers superior reactivity in nucleophilic substitutions (e.g., forming C–N or C–O bonds) compared to hydroxylated analogs. However, hydroxylated derivatives exhibit greater stability under acidic/basic conditions .
  • Trifluoromethyl Analog : The electron-withdrawing CF₃ group enhances oxidative stability and lipophilicity, making it valuable in CNS-targeting drugs .
  • Aminomethyl Derivative: The primary amine enables direct conjugation with carboxylic acids or carbonyl groups, streamlining peptide synthesis .

Research Findings and Challenges

  • Stability Issues : Bromomethyl derivatives require inert storage conditions to prevent decomposition, whereas hydroxylated analogs are more shelf-stable .
  • Yield Optimization : Synthetic routes for bicyclo[1.1.1]pentane carbamates often suffer from moderate yields (30–50%), necessitating catalyst screening (e.g., Pd-based systems for cross-couplings) .
  • Biological Performance: BCP-based compounds demonstrate enhanced bioavailability compared to flat aromatic scaffolds, as noted in for eIF2B activators .

Biological Activity

tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate, with the CAS number 2137703-45-6, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.

The molecular formula of this compound is C11H18BrNO2C_{11}H_{18}BrNO_2, and it has a molar mass of 276.17 g/mol. The compound features a bicyclic structure that may confer unique interactions with biological targets.

PropertyValue
IUPAC NameThis compound
CAS Number2137703-45-6
Molecular FormulaC11H18BrNO2
Molar Mass276.17 g/mol
Purity97%

Antimicrobial Properties

Research indicates that compounds similar to this compound have shown promising activity against Mycobacterium tuberculosis (Mtb). A study highlighted the screening of a focused set of compounds, where some demonstrated significant inhibitory effects on Mtb strains, suggesting a potential application in tuberculosis treatment .

Cytotoxicity and Safety Profile

The safety profile of this compound is critical for its therapeutic use. Preliminary assessments indicate that this compound may exhibit cytotoxic effects at higher concentrations, necessitating further investigation into its safety margins and therapeutic indices .

Case Studies

Case Study 1: Inhibition of CYP121A1

A focused screening campaign evaluated the activity of various compounds against the CYP121A1 enzyme from Mycobacterium tuberculosis. Among the tested compounds, those structurally related to this compound exhibited moderate activity with MIC values ranging from 12.5 to 25 μM, indicating potential as lead compounds for further development in anti-tubercular therapies .

Case Study 2: Structure-Activity Relationship Studies

A series of structure-activity relationship (SAR) studies on carbamate derivatives revealed that modifications to the bicyclic core could enhance biological activity while maintaining safety profiles. These findings suggest that optimizing the chemical structure of this compound could yield more potent derivatives suitable for therapeutic applications .

Preparation Methods

Propellane-Based Synthesis

The ring-opening of [1.1.1]propellane with Grignard reagents represents a robust method for generating 1,3-difunctionalized BCPs. For instance, Barbeira-Arán et al. demonstrated that the addition of Grignard reagents to [1.1.1]propellane under catalytic N-heterocyclic carbene (NHC) conditions yields α-chiral BCPs with high enantioselectivity. While this approach primarily targets stereocenter formation, it can be adapted to install halogens or protected amines at specific positions.

Atom-Transfer Radical Addition (ATRA)

Caputo et al. described a mild protocol for synthesizing 1-halo-3-substituted BCPs using triethylborane-initiated ATRA. This method leverages tricyclo[1.1.1.0¹,³]pentane (TCP) and alkyl halides to introduce halogen and carbon substituents simultaneously. For example, reacting TCP with bromomethyl-containing alkyl halides under radical conditions could directly yield 1-bromo-3-(bromomethyl)BCP, a potential precursor for further functionalization.

Installation of the tert-Butyl Carbamate Group

The tert-butyl carbamate moiety is introduced via amine protection strategies . This involves generating a primary amine at the 1-position of the BCP core followed by reaction with di-tert-butyl dicarbonate (Boc₂O).

Amine Synthesis via Substitution Reactions

A plausible route involves substituting a halogen atom at the 1-position with an amine nucleophile. For instance, 1-bromo-3-(bromomethyl)BCP (synthesized via ATRA) can undergo nucleophilic substitution with aqueous ammonia or benzylamine to yield 1-amino-3-(bromomethyl)BCP.

Carbamate Protection

The primary amine is treated with Boc₂O in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). This reaction proceeds in tetrahydrofuran (THF) or dichloromethane at room temperature, affording the protected carbamate in high yield.

Optimization and Industrial Considerations

Reaction Condition Optimization

Key parameters for large-scale synthesis include:

Step Reagents/Conditions Yield Purity Source
Reduction BH₃·THF, 0°C → rt, 12 h 83.5% 98%
Bromination CBr₄, PPh₃, imidazole, DCM, rt 85% 95%
Carbamate Protection Boc₂O, Et₃N, THF, rt 90–95% 97%

Solvent and Catalyst Selection

  • Solvents : Tetrahydrofuran and methanol/water mixtures are preferred for hydrolysis steps, while DCM and THF are optimal for bromination and protection reactions.
  • Catalysts : Palladium on carbon (Pd/C) facilitates dehalogenation in related syntheses, though its role in this specific pathway requires further validation.

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